molecular formula C17H16O2 B2570483 4-Ethyloxychalcone CAS No. 32111-71-0

4-Ethyloxychalcone

Cat. No. B2570483
CAS RN: 32111-71-0
M. Wt: 252.313
InChI Key: ABJALCOAMMGTJD-JLHYYAGUSA-N
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Description

4-Ethyloxychalcone is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids . It has been evaluated for its in vivo hypoglycemic activity using an alloxanized diabetic rat model .


Synthesis Analysis

Chalcones, including 4-Ethyloxychalcone, are synthesized through a variety of methods. The core of chalcones is composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The chemistry of chalcones is still an attraction among organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .


Molecular Structure Analysis

The molecular structure of 4-Ethyloxychalcone is similar to that of other chalcones. It consists of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .


Chemical Reactions Analysis

Chalcones, including 4-Ethyloxychalcone, have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system. This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .

Scientific Research Applications

Hypoglycemic Potential

4-Ethyloxychalcone has been evaluated for its in vivo hypoglycemic activity using an alloxanized diabetic rat model . The compound showed a significant glucose-lowering effect comparable with the standard glibenclamide in an oral glucose tolerance test . It also produced a significant decrease in fasting blood glucose levels during the 42 days of treatment . Thus, 4-Ethyloxychalcone might be regarded as a potential hypoglycemic agent that can act as a platform for the development of future antidiabetic drugs .

Antiglycating Agent

In the development of potent and safe oral antidiabetic agents, 4-Ethyloxychalcone was found to be the most potent antiglycating agent . Antiglycating agents can inhibit the formation of advanced glycation end products (AGEs), which are significant pathogenic mediators of almost all increasing diabetic complications .

Biogenetic Precursor

Chalcones, including 4-Ethyloxychalcone, are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .

Antioxidant Activity

A structural design like 2′-hydroxylation or 2′-, 3′-dihydroxylation, 2,3,4-trihydroxylation and 4-dimethylamino groups in chalcones, including 4-Ethyloxychalcone, is more essential and capable of possessing a wide range of pharmacological activities including antioxidant activity .

Antibacterial Activities

4-Ethyloxychalcone, with certain structural modifications, can exhibit antibacterial activities . This makes it a potential candidate for the development of new antibacterial drugs .

Anticancer Properties

Chalcone derivatives, including 4-Ethyloxychalcone, exhibit a wide range of therapeutic activities, such as anticancer properties . This makes them active lead molecules in medicinal chemistry for the discovery of new drugs .

Safety and Hazards

While specific safety data for 4-Ethyloxychalcone is not available, related compounds such as 4-Methoxychalcone have been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-16-11-8-14(9-12-16)10-13-17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJALCOAMMGTJD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one

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